Tetrazine-mediated bioorthogonal prodrug–prodrug activation†
Chemical Science Pub Date: 2018-07-12 DOI: 10.1039/C8SC02610F
Abstract
The selective and biocompatible activation of prodrugs within complex biological systems remains a key challenge in medical chemistry and chemical biology. Herein we report, for the first time, a dual prodrug activation strategy that fully satisfies the principle of bioorthogonality by the symbiotic formation of two active drugs. This dual and traceless prodrug activation strategy takes advantage of the INVDA chemistry of tetrazines (here a prodrug), generating a pyridazine-based miR21 inhibitor and the anti-cancer drug camptothecin and offers a new concept in prodrug activation.
Recommended Literature
- [1] Synthesis of [111]- and {010}-faceted anatase TiO2 nanocrystals from tri-titanate nanosheets and their photocatalytic and DSSC performances†
- [2] Inside front cover
- [3] Inside back cover
- [4] Back cover
- [5] Enzyme logic gate associated with a single responsive microparticle: scaling biocomputing to microsize systems†
- [6] Tetrazine-mediated bioorthogonal prodrug–prodrug activation†
- [7] Influence of dopant size and electron affinity on the electrical conductivity and thermoelectric properties of a series of conjugated polymers†
- [8] Proton and deuteron magnetic resonance studies of aqueous polysaccharides
- [9] A facile synthesis of diverse 5-arylated triazoles via a Cu-catalyzed oxidative interrupted click reaction with arylboronic acids in air†
- [10] Contents list
Journal Nameļ¼Chemical Science
Research Products
-
N-Butyl-N-2-hydroxyethylaniline
CAS no.: 3046-94-4
-
CAS no.: 490-78-8
-
CAS no.: 61-25-6
-
(2R)-Carnitinenitrile Chloride
CAS no.: 2788-28-5
-
CAS no.: 2900-27-8
-
CAS no.: 104-10-9
-
CAS no.: 99-15-0